Product packaging for Kainic acid dimethyl ester hydrochloride(Cat. No.:CAS No. 108365-31-7)

Kainic acid dimethyl ester hydrochloride

Cat. No.: B564512
CAS No.: 108365-31-7
M. Wt: 277.745
InChI Key: RFQNHBGYCUVUCP-GSTSRXQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kainic acid dimethyl ester hydrochloride is a chemical derivative of kainic acid, a potent neuroexcitatory analog of the glutamate neurotransmitter . Kainate compounds are selective agonists for kainate receptors (KARs), a subtype of ionotropic glutamate receptors, and are well-known for their ability to increase neuronal excitability and induce seizure-like activity . As a research tool, this compound is primarily used in neuroscience to study excitotoxicity, a process of neuronal death caused by overstimulation of glutamate receptors. It is widely used to model temporal lobe epilepsy and neurodegenerative diseases in laboratory animals, helping researchers investigate the underlying mechanisms of these conditions and assess potential neuroprotective therapies . The activation of KARs, particularly those containing the GluK2 subunit on glutamatergic neurons, regulates post-synaptic excitability and susceptibility to epileptogenesis. Meanwhile, activation of GluK1-containing KARs on interneurons can lead to an overall depression of GABAergic transmission, further contributing to network hyperexcitability . Kainic acid and its analogs have also been used to study synaptic function, neuronal plasticity, and the role of specific receptor subunits in brain circuitry . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20ClNO4 B564512 Kainic acid dimethyl ester hydrochloride CAS No. 108365-31-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4.ClH/c1-7(2)9-6-13-11(12(15)17-4)8(9)5-10(14)16-3;/h8-9,11,13H,1,5-6H2,2-4H3;1H/t8-,9+,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQNHBGYCUVUCP-GSTSRXQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)OC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)OC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Pharmacology of Kainic Acid Receptor Agonists: Insights from Kainic Acid Analogs

Characterization of Kainate Receptor Subtype Specificity and Agonism

Kainic acid and its analogs are pivotal pharmacological tools for dissecting the complex roles of ionotropic glutamate (B1630785) receptors (iGluRs) in the central nervous system. These compounds exhibit distinct interaction profiles, affinities, and potencies across the major iGluR subtypes: kainate, AMPA, and NMDA receptors.

Interaction Profiles with Ionotropic Glutamate Receptor Subtypes (Kainate, AMPA, NMDA)

Kainic acid acts as a potent agonist at all kainate receptor (KAR) subtypes, which include the subunits GluK1-5 (formerly GluR5-7, KA1, KA2). wikipedia.orgwikipedia.org Its activation of KARs is robust, leading to the opening of associated ion channels and subsequent neuronal excitation. wikipedia.orgnih.gov The convulsant and neuroexcitotoxic effects of kainic acid are mediated, in large part, through the activation of KARs containing the GluK2 subunit. wikipedia.org

In contrast, kainic acid does not directly act as an agonist at N-methyl-D-aspartate (NMDA) receptors. Its influence on the NMDA receptor system is indirect, arising from the profound depolarization and network excitation initiated by its activity at kainate and AMPA receptors. This widespread excitation can lead to the secondary activation of NMDA receptors by endogenous glutamate.

The specific interaction profile of Kainic acid dimethyl ester hydrochloride with these receptor subtypes is not well-documented in publicly available literature. However, based on structure-activity relationship principles, the esterification of the two carboxylic acid groups, which are crucial for receptor binding, would be expected to dramatically reduce or abolish its agonist activity at both kainate and AMPA receptors.

Affinity and Potency Studies of Kainic Acid Derivatives at Receptor Sites

The affinity and potency of kainic acid have been extensively characterized. It binds to kainate receptors with high affinity. For example, studies on wild-type rat forebrain and recombinant GluR6 (GluK2) receptors show IC50 values for inhibiting [3H]kainic acid binding at approximately 13 nM and 28 nM, respectively. nih.gov The potency of kainic acid as an agonist varies between receptor subtypes but is generally in the low micromolar to nanomolar range. nih.gov In contrast, its potency at AMPA receptors is significantly lower, with EC50 values in the tens of micromolars. nih.gov

Binding Affinity and Potency of Kainic Acid at Glutamate Receptors
CompoundReceptor TargetAssay TypeValueReference
Kainic AcidKainate Receptors (wild-type)IC50 (vs [3H]kainate)~13 nM nih.gov
Kainic AcidGluK2 (GluR6) ReceptorsIC50 (vs [3H]kainate)~28 nM nih.gov
Kainic AcidAMPA Receptors (cultured neurons)EC50 (current activation)~70 µM nih.gov

Structure-Activity Relationships (SAR) of Kainic Acid-Based Agonists

Identification of Key Structural Features for Receptor Binding Affinity

The structure-activity relationship (SAR) of kainoids is well-defined, highlighting several molecular features essential for potent agonism at kainate receptors. The fundamental structure of kainic acid, a conformationally restricted analog of glutamate, dictates its pharmacological activity. nih.gov

Key structural features include:

The Pyrrolidine (B122466) Ring: This cyclic structure constrains the molecule into a specific conformation that is favorable for binding to the receptor's ligand-binding domain. wikipedia.org

The C2 Carboxyl Group: This acidic group, analogous to the α-carboxyl group of glutamate, is a primary interaction point within the binding pocket, forming critical ionic bonds.

The C3 Carboxymethyl Side Chain: The second acidic group, corresponding to the γ-carboxyl group of glutamate, is also essential for high-affinity binding and receptor activation.

The C4 Isopropenyl Group: This bulky side chain contributes to the selectivity of kainic acid for kainate receptors over AMPA receptors and influences the kinetics of receptor activation and desensitization.

Modification of any of these groups can significantly alter the compound's affinity and efficacy. Specifically, the esterification of the C2 and C3 carboxyl groups, as in this compound, would neutralize the negative charges. This chemical modification is predicted to severely disrupt the ionic interactions essential for binding to the kainate receptor, likely resulting in a dramatic loss of affinity and agonist activity.

Conformational Analysis of Kainic Acid and its Esters in Receptor Interactions

The rigid pyrrolidine ring of kainic acid significantly limits its conformational freedom. wikipedia.org This pre-organization into a "bioactive" conformation reduces the entropic penalty of binding, contributing to its high affinity. Computational and structural studies suggest that kainic acid binds to both kainate and AMPA receptors in a very similar conformation. The difference in affinity between the two receptor types is thought to arise from subtle differences in the receptor's binding pocket rather than from the ligand adopting different conformations.

The introduction of two methyl ester groups in this compound would add steric bulk and change the electronic profile of the molecule. While the core pyrrolidine ring remains rigid, the ester groups could introduce new rotational possibilities and potentially clash with residues in the binding site. This steric hindrance, combined with the loss of the crucial carboxylate interactions, would likely prevent the molecule from achieving the optimal orientation required for effective receptor activation.

Electrophysiological Investigations of Neuronal Responses to Kainic Acid Analogs

Application of kainic acid to neurons elicits robust electrophysiological responses. In hippocampal slices, kainic acid at micromolar concentrations induces spontaneous epileptiform discharges, characterized by repetitive firing of action potentials. nih.gov This is often preceded by a depolarization of the neuronal membrane by several millivolts and a decrease in input resistance. nih.gov

A key mechanism underlying kainic acid-induced hyperexcitability is the depression of synaptic inhibition. nih.gov It potently suppresses both fast and slow inhibitory postsynaptic potentials (IPSPs) that are mediated by GABA. nih.gov This disinhibition allows for unchecked excitatory transmission, leading to network hyperexcitability. Furthermore, kainic acid can directly activate postsynaptic kainate and AMPA receptors to produce excitatory postsynaptic currents (EPSCs), although at higher concentrations it can also lead to a depression of evoked excitatory postsynaptic potentials (EPSPs), possibly through presynaptic mechanisms or receptor desensitization. nih.govnih.gov

Specific electrophysiological data for this compound are not available in published studies. Given the SAR principles discussed, it is hypothesized that this compound would fail to elicit the characteristic excitatory and epileptiform activity seen with kainic acid. Its inability to potently bind and activate kainate or AMPA receptors would likely render it electrophysiologically inactive as an agonist. It remains a possibility that it could act as a weak antagonist, but this would require experimental verification.

Based on a comprehensive search for scientific literature, there is no specific information available regarding the molecular pharmacology of "this compound" in relation to the topics outlined in your request. The existing research accessible through the search tools focuses extensively on Kainic Acid and other analogs, but not on the dimethyl ester hydrochloride derivative.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" as per your instructions. The detailed research findings required for the sections on membrane depolarization, modulation of synaptic transmission, receptor localization, and modulation of GABAergic transmission for this specific compound are not present in the available literature.

To fulfill your request would require generalizing from Kainic Acid, which would violate the core instruction to focus solely on this compound and could lead to scientifically inaccurate statements.

Neurobiological Applications of Kainic Acid Dimethyl Ester Hydrochloride and Kainic Acid in Preclinical Research Models

Utilization in In Vitro Neuronal and Glial Cell Culture Models

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms underlying kainate-induced neurotoxicity. These systems, ranging from dissociated cell cultures to more complex organotypic slice cultures, allow for detailed examination of neuronal death pathways and glial responses.

Assessment of Neuronal Viability and Cell Death in Response to Kainic Acid Analogs

The neurotoxic effects of kainic acid are frequently studied in primary neuronal cultures, particularly those derived from the cerebellum and hippocampus. Exposure of these cultures to kainic acid results in a concentration-dependent decrease in neuronal viability. nih.gov For instance, in cultures of rat cerebellar granule cells, kainic acid induces cell death with apoptotic features, a process characterized by morphological changes and DNA fragmentation. nih.gov This excitotoxicity is mediated through the overstimulation of AMPA/kainate receptors, leading to excessive calcium influx and subsequent activation of cell death pathways. nih.govnih.gov

Research has shown that the activation of kainate receptors can have divergent effects depending on the cell type and the compound's concentration. For example, in cultures of neural stem cells, kainic acid can promote the proliferation of oligodendrocyte precursors at certain concentrations, while mediating their apoptotic cell death at higher concentrations. researchgate.net This highlights the complexity of kainate receptor signaling in modulating cell fate. The neurotoxic effects can be blocked by non-NMDA receptor antagonists, confirming the critical role of AMPA/kainate receptors in mediating this process. nih.gov

Cell TypeKainic Acid ConcentrationObserved EffectReference
Rat Cerebellar Granule Cells1–500 μMConcentration-dependent cell death with apoptotic features nih.govnih.gov
Neural Stem Cell-derived Oligodendrocytes10 μMIncreased proliferation of precursor cells researchgate.net
Neural Stem Cell-derived Oligodendrocytes100 μMApoptotic cell death researchgate.net
Hippocampal Neurons10 µg/kg (in vivo model)Neuronal death in the CA3 region, associated with autophagy frontiersin.org

Studies in Organotypic Hippocampal Slice Cultures for Neurodegeneration Modeling

Organotypic hippocampal slice cultures (OHCs) offer a valuable ex vivo model that preserves the three-dimensional cytoarchitecture and synaptic connectivity of the hippocampus. tuni.fimdpi.com This makes them particularly well-suited for studying the region-specific neurodegeneration seen in conditions like temporal lobe epilepsy. When OHCs are treated with kainic acid, they replicate the characteristic pattern of neuronal damage observed in vivo, particularly the selective vulnerability of pyramidal neurons in the CA3 region. nih.govnih.gov

Studies using OHCs have been instrumental in elucidating the molecular cascades involved in kainate-induced excitotoxicity. For example, research has demonstrated that kainic acid treatment in these cultures leads to the induction of multiple apoptotic pathways. nih.gov This includes the release of mitochondrial factors like cytochrome c and the activation of caspases, which are key executioner proteins in programmed cell death. nih.gov Furthermore, these models have been used to investigate the role of inflammatory processes in neurodegeneration, showing that kainic acid exposure leads to an increase in inflammatory mediators. nih.gov

Investigation of Glial Cell Responses (Microglia and Astrocytes) to Kainate Stimulation

Kainic acid-induced neuronal injury is invariably accompanied by a robust reaction from glial cells, namely microglia and astrocytes. nih.govresearchgate.net In both in vitro cultures and in vivo models, kainate stimulation triggers the activation of these cells, which is characterized by distinct morphological and functional changes. sigmaaldrich.comnih.gov

Microglia, the resident immune cells of the central nervous system, rapidly respond to kainate-induced neuronal damage. They transform from a resting, ramified state to an activated, amoeboid morphology and accumulate in areas of neuronal injury, such as the hippocampal CA3 region. researchgate.netnih.gov Activated microglia release a host of molecules, including pro-inflammatory cytokines, chemokines, and reactive oxygen species, which can exacerbate neuronal damage. researchgate.netnih.gov

Astrocytes also undergo significant changes, a process known as astrogliosis. Following kainate administration, astrocytes show increased expression of glial fibrillary acidic protein (GFAP) and proliferate. nih.govnih.gov Like microglia, reactive astrocytes can release both neurotoxic and neuroprotective factors, playing a dual role in the response to excitotoxic injury. nih.govdntb.gov.ua The persistent activation of both microglia and astrocytes in the hippocampus is a hallmark of the chronic pathology in kainate models. nih.gov

Development of Animal Models for Neurological Disorders

The administration of kainic acid to rodents is a cornerstone technique for modeling human neurological diseases, particularly epilepsy. These models have been invaluable for understanding disease mechanisms and for the preclinical evaluation of potential therapies.

Kainic Acid-Induced Status Epilepticus (SE) Models of Epilepsy

Systemic or intracerebral administration of kainic acid in rodents reliably induces status epilepticus (SE), a condition of prolonged or rapidly recurring seizures. mdpi.comfrontiersin.org This initial SE event acts as a precipitating injury that triggers a cascade of pathological changes in the brain, a process known as epileptogenesis. eneuro.orgnih.gov The kainic acid-induced status epilepticus (KASE) model is widely used because it effectively initiates the development of a chronic epileptic state. bohrium.comnih.gov

The severity and characteristics of the induced SE can be modulated, and different methods of kainate administration can produce varied outcomes, allowing researchers to tailor the model to specific experimental questions. frontiersin.orgeneuro.org Continuous video-electroencephalography (EEG) is often used to monitor the animals, confirming the electrographic correlates of SE and characterizing the seizure activity. frontiersin.orgbohrium.com The KASE model is considered a well-validated and reliable tool for studying the transition from an acute brain insult to chronic epilepsy. mdpi.comnih.gov

Modeling Temporal Lobe Epilepsy (TLE) and Associated Neuropathology

Following the initial kainic acid-induced SE, animals enter a latent, seizure-free period that can last for days or weeks. bohrium.comnih.gov Subsequently, they develop spontaneous recurrent seizures, which are the defining characteristic of chronic epilepsy. nih.gov The KASE model is particularly relevant for studying temporal lobe epilepsy (TLE), the most common form of focal epilepsy in adults. nih.govbohrium.com

This animal model reproduces many of the key neuropathological features observed in human TLE patients. nih.gov These include:

Hippocampal Sclerosis: Selective neuronal loss and gliosis, most prominently in the CA3 and CA1 regions of the hippocampus. eneuro.org

Mossy Fiber Sprouting: The axons of dentate granule cells reorganize and form new, aberrant excitatory connections, which is thought to contribute to network hyperexcitability. mdpi.com

Neuroinflammation: Chronic activation of microglia and astrocytes is observed in the sclerotic hippocampus. bohrium.com

The remarkable similarity between the neuropathology in the KASE model and that in human TLE makes it an indispensable tool for investigating the underlying mechanisms of epileptogenesis and for testing novel antiepileptic and disease-modifying therapies. nih.govbohrium.com

FeatureDescriptionReference
Initial Event Status Epilepticus (SE) induced by kainic acid administration. mdpi.comfrontiersin.org
Latent Period A seizure-free period following SE, lasting for days to weeks. bohrium.comnih.gov
Chronic Stage Development of spontaneous recurrent seizures, modeling chronic epilepsy. nih.gov
Key Neuropathology Hippocampal sclerosis (neuronal loss), mossy fiber sprouting, and chronic gliosis. mdpi.comeneuro.orgnih.gov
Clinical Relevance Closely mimics the electroencephalographic and neuropathological features of human Temporal Lobe Epilepsy (TLE). nih.govbohrium.com

Induction of Neurodegeneration in Specific Brain Regions (e.g., Hippocampus, Dentate Gyrus)

Kainic acid, a potent analog of the excitatory neurotransmitter glutamate (B1630785), is a cornerstone tool in preclinical research for modeling neurodegeneration, particularly forms associated with excitotoxicity. researchgate.netnih.gov Its administration to rodents leads to the degeneration of select neuronal populations in the brain. researchgate.netnih.gov The hippocampus is a region especially vulnerable to the neurotoxic effects of kainic acid due to its high density of kainate receptors. nih.gov

Research has consistently shown that kainic acid-induced neurotoxicity results in significant neuronal loss in specific hippocampal subfields. In rat models, systemic injections produce widespread neuronal death, primarily in the CA1 and CA3 areas, as well as the hilus of the hippocampus. nih.govresearchgate.net The neurodegenerative patterns observed can mimic the hippocampal sclerosis seen in human temporal lobe epilepsy (TLE), which often involves neuronal loss predominantly in the CA1, CA3, and CA4 regions. nih.govresearchgate.net While pyramidal neurons in the CA1 and CA3 regions are highly susceptible, granule cells of the dentate gyrus are often more resistant to kainic acid-induced death. researchgate.net The intrahippocampal kainic acid (IHKA) mouse model is characterized by profound hippocampal sclerosis, further validating its use in studying the pathophysiology of mTLE. frontiersin.org Studies have also noted cell death in extra-hippocampal structures, including the thalamus, cingulate cortex, and entorhinal cortex. researchgate.net

Table 1: Brain Regions Affected by Kainic Acid-Induced Neurodegeneration

Brain Region Subregion/Area Primary Effect Reference
Hippocampus CA1, CA3 Neuronal Loss, Cell Death nih.govresearchgate.net
CA4 (Hilus) Neuronal Loss nih.govnih.gov
Dentate Gyrus Increased Excitability, Less Cell Death researchgate.netfrontiersin.org
Extra-Hippocampal Thalamus Cell Death researchgate.net
Cingulate Cortex Cell Death researchgate.net
Entorhinal Cortex Cell Death researchgate.net

Investigation of Neuroinflammatory Processes in Kainate Models

Neuroinflammation is a critical component of the pathology induced by kainic acid. The excitotoxic cascade initiated by kainate receptor overactivation triggers a robust inflammatory response within the central nervous system, characterized by the activation of glial cells and the subsequent production of various inflammatory mediators. researchgate.netnih.gov This neuroinflammatory process is not merely a consequence of the initial neuronal injury but is believed to actively contribute to the progression of neurodegeneration. nih.govbiorxiv.org

Glial Activation (Microgliosis and Astrogliosis)

A hallmark of kainic acid-induced neurodegeneration is the pronounced activation of microglia and astrocytes, a process referred to as microgliosis and astrogliosis, respectively. researchgate.netnih.govnih.gov Following kainic acid administration, these glial cells undergo morphological and functional changes, clustering at the sites of neuronal injury. nih.gov In various rat strains, kainic acid-induced status epilepticus leads to increased immunoreactivity for markers of microglial activation. nih.gov This activation of glial cells is a key contributor to the neuroinflammatory environment and is thought to play a role in exacerbating neuropathological changes. nih.govucdavis.edu Studies show that the pattern of glial activation and subsequent inflammatory events can be age-dependent, with significant activation occurring in developmental stages where neuronal injury is also present.

Production of Inflammatory Mediators (e.g., Prostaglandin (B15479496) E2, Cytokines)

Activated glial cells, particularly microglia, are the primary source of inflammatory mediators in the kainate-challenged brain. These cells secrete a host of molecules, including pro-inflammatory cytokines, which can modify the course of disease progression. nih.govbiorxiv.org

Key cytokines upregulated in kainate models include:

Interleukin-1β (IL-1β): Following kainic acid-induced seizures, IL-1β mRNA is elevated in multiple brain regions, including the hippocampus and cerebral cortex. This cytokine is implicated in the development of epilepsy.

Tumor Necrosis Factor-α (TNF-α): This cytokine is secreted by glial cells following kainic acid treatment. It has been shown to stimulate the production and deposition of amyloid-β protein in neurons, linking neuroinflammation to Alzheimer's disease-like pathology.

Interleukin-6 (IL-6): Along with IL-1β and TNF-α, IL-6 levels are found to be increased in the hippocampus in kainate models. researchgate.netucdavis.edu

The production of these cytokines often precedes the observation of neuronal damage, suggesting they may actively contribute to the injury process.

In addition to cytokines, the cyclooxygenase-2 (COX-2) enzyme and its product, prostaglandin E2 (PGE2), are also implicated in kainate-induced neuroinflammation. nih.gov COX-2 expression is induced by kainic acid and is involved in mediating pathological effects like inflammation and excitotoxicity. nih.gov While PGE2 is often considered a pro-inflammatory mediator, its role can be complex, with some research suggesting it may also have anti-inflammatory functions under certain conditions.

Table 2: Key Inflammatory Mediators in Kainate Models

Mediator Primary Source Observed Effect in Kainate Models Reference
Interleukin-1β (IL-1β) Microglia, Astrocytes Upregulated in hippocampus and cortex; precedes neuronal damage.
Tumor Necrosis Factor-α (TNF-α) Glial Cells Upregulated; stimulates amyloid-β production.
Interleukin-6 (IL-6) Glial Cells Increased expression in the hippocampus. ucdavis.edu
Prostaglandin E2 (PGE2) Neurons, Microglia, Astrocytes Produced following COX-2 induction; mediates inflammation.

Research into Behavioral and Cognitive Impairments in Kainate-Treated Animals

The neurodegenerative and neuroinflammatory changes induced by kainic acid manifest as significant behavioral and cognitive deficits in animal models. These models are invaluable for studying the mechanisms of epilepsy and associated comorbidities like memory loss. nih.govnih.gov

Assessment of Seizure Activity and Behavioral Phenotypes

Kainic acid administration is a widely used method for inducing status epilepticus and modeling temporal lobe epilepsy in rodents. nih.govnih.gov This results in recurrent seizures and characteristic behavioral changes. researchgate.netnih.gov The progression and severity of seizures are often quantified using established scales, such as the modified Racine scale.

The behavioral phenotypes observed in kainate models are diverse and can vary depending on the animal's strain, species, and age. nih.govnih.gov A typical seizure progression includes several distinct stages:

Absence-like immobility.

Hunching with facial automatisms.

Rearing with forelimb clonus.

Repeated rearing and falling.

Generalized tonic-clonic convulsions.

These models allow researchers to study the entire process of how an initial insult leads to the development of spontaneous epileptic seizures, a process known as epileptogenesis. nih.gov The diversity of phenotypes available across different kainate models offers a rich platform for investigating specific traits found in human epilepsy patients. nih.govnih.gov

Memory Deterioration Studies

A common comorbidity of epilepsy is learning and memory impairment, and kainate models effectively replicate this cognitive decline. Kainic acid is recognized as a neuroexcitotoxic agent that induces learning and memory deficits. The neuronal loss in the hippocampus, a brain region critical for memory formation, is a primary contributor to these impairments.

Studies utilize various behavioral tests to assess memory deterioration in kainate-treated animals. The Morris water maze, for instance, is used to evaluate spatial learning and memory. researchgate.net Research has shown that animals treated with kainic acid exhibit impaired performance in such tasks, demonstrating memory deficits. researchgate.net These models are crucial for investigating the mechanisms by which seizures and neurodegeneration lead to cognitive decline and for testing potential therapeutic interventions aimed at ameliorating these memory impairments.

Future Directions and Emerging Research Avenues in the Study of Kainic Acid Derivatives

The field of neuroscience continues to explore the intricate roles of ionotropic glutamate (B1630785) receptors, with kainate receptors (KARs) presenting a particularly complex and compelling area of investigation. While Kainic acid and its derivatives, such as Kainic acid dimethyl ester hydrochloride, have been instrumental as pharmacological tools, the future of research lies in developing more refined methods and molecules to dissect their function. This article explores the emerging avenues of research that promise to deepen our understanding of KARs and their therapeutic potential.

Q & A

Q. What are the established synthetic routes for Kainic acid dimethyl ester hydrochloride, and what key intermediates are involved?

this compound is synthesized via multi-step pathways. A prominent method involves SmI₂-mediated reductive coupling to form the pyrrolidine core, followed by Pd-catalyzed allylic amination . Critical intermediates include α,β-unsaturated esters (E-14/Z-14), which undergo cyclization under optimized conditions (e.g., SmI₂, HMPA, NiI₂, and H₂O) to yield kainic acid derivatives. Final steps involve ester hydrolysis and nitrogen deprotection (Scheme 6 in ). Purification via HPLC is essential to isolate pure compounds .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • HPLC : For purity assessment and separation of isomers (e.g., E/Z configurations) .
  • Mass spectrometry (MS) : To confirm molecular weight (C₁₂H₁₉NO₄·HCl, MW 241.28) .
  • NMR spectroscopy : For structural elucidation of the pyrrolidine ring and ester groups .
  • Elemental analysis : To verify stoichiometry and hydrochloride salt formation .

Advanced Research Questions

Q. How can cyclization yields be optimized during the synthesis of Kainic acid derivatives?

Yields depend on reagent ratios and ligand selection. For example:

  • Increasing SmI₂ concentration enhances reductive coupling efficiency but may lead to over-reduction.
  • Ligands like ethylenediamine or 2,2′-bipyridine stabilize intermediates, improving regioselectivity .
  • Solvent systems (e.g., THF/HMPA) and water content must be tightly controlled to avoid side reactions. Pilot studies using fractional factorial designs are recommended to identify optimal conditions .

Q. What experimental considerations are critical when using this compound in seizure models?

  • Dosage : In murine models, 30 mg/kg kainic acid (i.p.) induces status epilepticus (SE), but dimethyl ester derivatives may require adjusted doses due to altered pharmacokinetics .
  • Controls : Include saline-treated cohorts and monitor seizure progression via the Racine scale.
  • Post-treatment : Administer anticonvulsants (e.g., midazolam) post-SE to mitigate mortality .
  • Validation : Confirm target engagement using electrophysiology (e.g., hippocampal slice recordings) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported neurotoxic effects of Kainic acid derivatives?

  • Source analysis : Compare synthetic routes (e.g., SmI₂ vs. Pd catalysis) to rule out impurity-driven effects .
  • Model variability : Strain-specific differences in glutamate receptor expression (e.g., C57BL/6 vs. Tg(nestin/EGFP) mice) may explain divergent outcomes .
  • Dosage normalization : Standardize dosing based on molarity rather than mass to account for salt forms (e.g., hydrochloride vs. free base) .

Q. What methodologies are recommended for resolving contradictions in pharmacological studies?

  • Meta-analysis : Aggregate data from multiple studies (e.g., murine models, in vitro assays) to identify consensus mechanisms .
  • Confounding variables : Control for factors like age, diet, and circadian rhythms in experimental designs .
  • Independent replication : Collaborate with external labs to validate findings, adhering to reproducibility guidelines (e.g., detailed experimental protocols per ).

Experimental Design & Validation

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Protocol standardization : Document reaction conditions (temperature, solvent purity, catalyst batches) in supplementary materials .
  • Batch testing : Use NMR and HPLC to verify consistency across synthetic batches .
  • Reference standards : Compare products with commercially available reference materials (e.g., CAS 212) .

Q. What strategies are effective for designing dose-response studies with Kainic acid derivatives?

  • Pilot phase : Test a wide range (e.g., 10–100 mg/kg) to identify the ED₅₀ for neurotoxic effects.
  • Endpoint selection : Combine behavioral (Racine scale) and molecular (c-Fos immunohistochemistry) endpoints .
  • Statistical rigor : Use ANOVA with post-hoc corrections for multiple comparisons, and power analysis to determine sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.